N-{5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}furan-2-carboxamide
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Overview
Description
N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core furo[2,3-b]pyridine structure, followed by the introduction of the bromine, methyl, and furyl groups through various substitution reactions. The final step involves the formation of the furanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different halogen atom.
Scientific Research Applications
N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-b]pyridine derivatives with different substituents. Examples include:
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 6-Amino-3-bromo-2,4-lutidine
Uniqueness
What sets N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H21BrN2O4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)-phenylmethyl]furo[2,3-b]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H21BrN2O4/c1-14-11-12-18(32-14)21(17-8-5-4-6-9-17)24-23(29-25(30)19-10-7-13-31-19)20-15(2)22(27)16(3)28-26(20)33-24/h4-13,21H,1-3H3,(H,29,30) |
InChI Key |
TUFLFMQGQKMRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2)C3=C(C4=C(C(=C(N=C4O3)C)Br)C)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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